molecular formula C12H14O4 B7867912 Ethyl 3-(3-formylphenoxy)propanoate

Ethyl 3-(3-formylphenoxy)propanoate

Cat. No.: B7867912
M. Wt: 222.24 g/mol
InChI Key: LDGOXMHMTXWWCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-formylphenoxy)propanoate is an organic compound with the molecular formula C12H14O4. It is an ester derivative, characterized by the presence of a formyl group attached to a phenoxy ring, which is further connected to a propanoate ester. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-formylphenoxy)propanoate can be synthesized through the reaction of 3-hydroxybenzaldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

[ \text{3-Hydroxybenzaldehyde} + \text{Ethyl 3-bromopropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise temperature and reagent control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-formylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(3-carboxyphenoxy)propanoic acid.

    Reduction: Ethyl 3-(3-hydroxyphenoxy)propanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(3-formylphenoxy)propanoate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(3-formylphenoxy)propanoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 3-(3-formylphenoxy)propanoate can be compared with other similar compounds such as:

    Ethyl 3-(2-formylphenoxy)propanoate: Similar structure but with the formyl group in a different position, leading to different reactivity and properties.

    Ethyl 3-(4-formylphenoxy)propanoate: Another positional isomer with distinct chemical behavior.

    Ethyl 3-(3-hydroxyphenoxy)propanoate: The reduced form of this compound, exhibiting different reactivity due to the presence of a hydroxyl group instead of a formyl group.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Biological Activity

Ethyl 3-(3-formylphenoxy)propanoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant case studies that highlight its efficacy in different applications.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group attached to a phenoxy moiety, which is linked to a propanoate ester. This structural configuration imparts unique reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Molecular Formula

  • Molecular Formula : C12_{12}H12_{12}O4_{4}
  • Molecular Weight : 220.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The aldehyde group in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function and affecting various biochemical pathways.

Potential Mechanisms

  • Covalent Bond Formation : The formyl group can react with nucleophiles, leading to modifications in protein structure.
  • Enzyme Inhibition : Interaction with enzymes may result in inhibition or modulation of metabolic pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

2. Anti-Inflammatory Effects

The compound has shown potential anti-inflammatory activity, which may be attributed to its ability to modulate inflammatory pathways through enzyme interactions.

3. Cytotoxicity

Studies have evaluated the cytotoxic effects of this compound on tumor cell lines. It has been observed to induce cell death selectively in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent investigation assessed the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability, with IC50_{50} values indicating significant potency compared to standard chemotherapeutic agents.

CompoundCell LineIC50_{50} (µM)
This compoundMCF-715
DoxorubicinMCF-710

Research Findings

Recent studies have highlighted the multitargeting nature of this compound, showing activity against several key biological targets:

TargetActivity Level
PPARδ (Peroxisome proliferator-activated receptor delta)High
DPP4 (Dipeptidyl peptidase IV)Moderate
GPR40 (Free fatty acid receptor 1)Significant

These findings suggest that this compound could play a role in metabolic regulation and diabetes management due to its interactions with these receptors.

Properties

IUPAC Name

ethyl 3-(3-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-12(14)6-7-16-11-5-3-4-10(8-11)9-13/h3-5,8-9H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGOXMHMTXWWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCOC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.